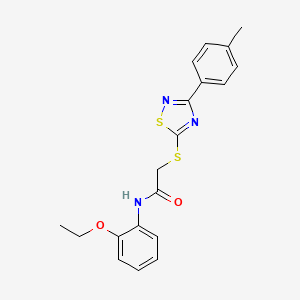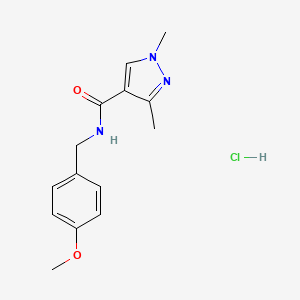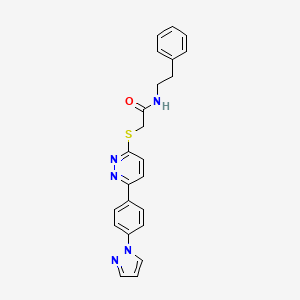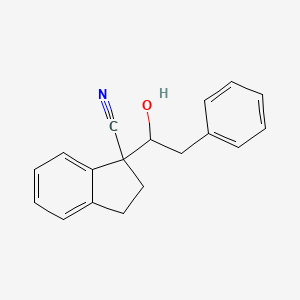![molecular formula C25H25ClN4O3 B2788901 N-[(3-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide CAS No. 1207040-74-1](/img/structure/B2788901.png)
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinyl group, and a benzofuro[3,2-d]pyrimidine core
Métodos De Preparación
The synthesis of N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the core structure.
Addition of the pyrrolidinyl group: The pyrrolidinyl group is added through a nucleophilic substitution reaction, often using pyrrolidine as the nucleophile.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: The unique structure of this compound makes it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
Comparación Con Compuestos Similares
N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:
2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones: These compounds also exhibit anticancer and analgesic properties.
1-aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones: These derivatives have shown similar biological activities and are used in related research.
The uniqueness of N-(2-fluorophenyl)-4-pyrrolidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3/c1-32-22-11-20-21(12-23(22)33-2)28-15-18(13-27)24(20)30-8-6-17(7-9-30)25(31)29-14-16-4-3-5-19(26)10-16/h3-5,10-12,15,17H,6-9,14H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPYNINSZGZVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
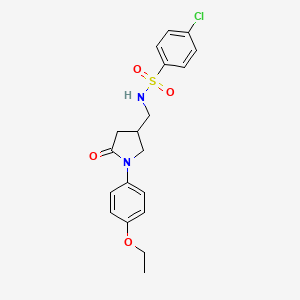
![N-benzyl-2-[3-(2-methoxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B2788819.png)
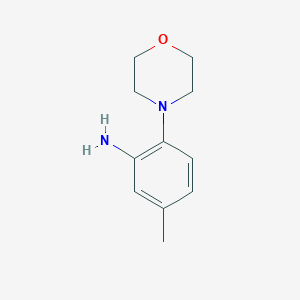
![1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride](/img/structure/B2788823.png)
![7-isobutyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2788824.png)

![(1S,3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2788829.png)
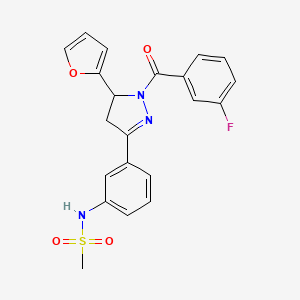
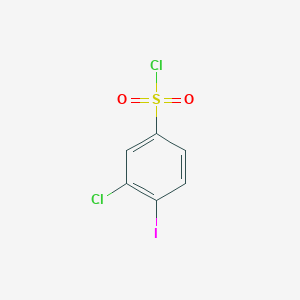
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2788833.png)
